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molecular formula C9H14O4 B8334926 2-Methoxymethyl-2,5,5-trimethylfuran-3,4-dione

2-Methoxymethyl-2,5,5-trimethylfuran-3,4-dione

Cat. No. B8334926
M. Wt: 186.20 g/mol
InChI Key: QYAVQEGSEKNYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680012B2

Procedure details

A stirred solution of selenium dioxide (2.10 g, 18.91 mmol) in moist dioxane (17 ml, containing 0.5% distilled water by volume) is heated to 100° C., at which point a second (mixed) solution of 5-methoxymethyl-2,2,5-trimethyldihydrofuran-3-one and 2-methoxymethyl-2,5,5-trimethyldihydrofuran-3-one (2.55 g, 14.82 mmol) in moist dioxane (5 ml, containing 0.5% distilled water by volume) is added dropwise over 40 minutes, then further heated at this temperature for 3 hours. After cooling to room temperature the mixture is filtered through diatomaceous earth (washing with diethyl ether) then the solvents are removed at 40° C./50 mbar to give a viscous red-brown oil. This material is purified by bulb to bulb distillation to afford 2-methoxymethyl-2,5,5-trimethylfuran-3,4-dione (2.15 g) as a bright red oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Se](=O)=O.[CH3:4][O:5][CH2:6][C:7]1([CH3:15])[O:11][C:10]([CH3:13])([CH3:12])[C:9](=[O:14])[CH2:8]1.C[O:17]CC1(C)C(=O)CC(C)(C)O1>O1CCOCC1>[CH3:4][O:5][CH2:6][C:7]1([CH3:15])[C:8](=[O:17])[C:9](=[O:14])[C:10]([CH3:12])([CH3:13])[O:11]1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
17 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1(CC(C(O1)(C)C)=O)C
Name
Quantity
2.55 g
Type
reactant
Smiles
COCC1(OC(CC1=O)(C)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
further heated at this temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
is filtered through diatomaceous earth (washing with diethyl ether)
CUSTOM
Type
CUSTOM
Details
the solvents are removed at 40° C./50 mbar
CUSTOM
Type
CUSTOM
Details
to give a viscous red-brown oil
DISTILLATION
Type
DISTILLATION
Details
This material is purified by bulb to bulb distillation

Outcomes

Product
Name
Type
product
Smiles
COCC1(OC(C(C1=O)=O)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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